N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride (CAS 2109576-09-0) is a tacrine derivative in which the 9-amino group of 1,2,3,4-tetrahydroacridine is functionalized with an ethylenediamine linker. The compound is supplied as a dihydrochloride salt (molecular formula C₁₅H₂₁Cl₂N₃, molecular weight 314.25 g/mol) to enhance aqueous solubility and handling for biochemical assays.

Molecular Formula C15H21Cl2N3
Molecular Weight 314.3 g/mol
CAS No. 2109576-09-0
Cat. No. B1436013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
CAS2109576-09-0
Molecular FormulaC15H21Cl2N3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl
InChIInChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H
InChIKeyOOUCVERRFVNYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine Dihydrochloride (CAS 2109576-09-0): Sourcing a Key Tacrine-Based Intermediate for Cholinesterase Inhibitor R&D


N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride (CAS 2109576-09-0) is a tacrine derivative in which the 9-amino group of 1,2,3,4-tetrahydroacridine is functionalized with an ethylenediamine linker [1]. The compound is supplied as a dihydrochloride salt (molecular formula C₁₅H₂₁Cl₂N₃, molecular weight 314.25 g/mol) to enhance aqueous solubility and handling for biochemical assays . Its primary documented application is as a synthetic building block for acetylcholinesterase (AChE) inhibitors, including homodimeric tacrine-based ligands and theranostic probes targeting cholinesterase-related disorders [2]. Pharmacologically, the free base (CAS 57165-75-0) has been evaluated as a reversible AChE inhibitor, with an IC₅₀ of 71.4 nM against Electrophorus electricus AChE [3].

Why Tacrine or Other In-Class AChE Inhibitors Cannot Simply Replace N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine Dihydrochloride in Research Protocols


Despite sharing the 1,2,3,4-tetrahydroacridine pharmacophore with the clinical cholinesterase inhibitor tacrine, N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride is fundamentally distinct in its molecular design and intended use. The ethylenediamine substituent at the 9-position introduces a primary amine handle that is absent in tacrine (which bears only a free 9-amino group) [1]. This difference is critical for two reasons: (1) it alters the AChE inhibition profile, with the compound exhibiting an IC₅₀ of 71.4 nM—measurably distinct from tacrine's reported IC₅₀ range of 109–189.9 nM across comparable assays [2]; and (2) the terminal primary amine enables covalent conjugation to additional pharmacophores, fluorescent tags, or radiolabels, which is impossible with unadorned tacrine [3]. Moreover, the dihydrochloride salt form provides a well-defined stoichiometry and enhanced aqueous solubility that directly impacts reproducibility in biochemical and cell-based assays compared to the free base . Substituting generic tacrine or other in-class AChE inhibitors would forfeit both the differential molecular recognition at the enzyme active site and the synthetic versatility that this compound was specifically designed to provide.

Quantitative Differentiation of N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine Dihydrochloride: Head-to-Head Comparisons with Tacrine and Bis(7)-Tacrine


AChE Inhibitory Potency: This Compound Demonstrates an IC₅₀ of 71.4 nM vs. Tacrine's 109–189.9 nM in Standard Ellman Assays

In a direct enzymatic inhibition study using Electrophorus electricus acetylcholinesterase and acetylthiocholine iodide as substrate (Ellman's method, 5 min incubation), Compound N1-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine (free base) exhibited an IC₅₀ of 71.4 nM [1]. Under identical assay conditions reported in the literature, the parent compound tacrine (1,2,3,4-tetrahydroacridin-9-amine) yields IC₅₀ values ranging from 109 nM to 189.9 nM depending on the specific protocol [2]. The measured IC₅₀ of this compound thus represents an approximate 1.5- to 2.7-fold improvement in AChE inhibitory potency relative to tacrine. This differential is attributed to the ethylenediamine substitution at the 9-position, which likely engages additional contacts within the enzyme active-site gorge that are inaccessible to the unsubstituted tacrine scaffold.

Acetylcholinesterase inhibition Alzheimer's disease research Enzyme kinetics

Salt Form Advantage: Dihydrochloride Provides Defined Stoichiometry and Solubility for Reproducible Assay Preparation vs. Free Base

N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride (CAS 2109576-09-0, molecular weight 314.25 g/mol) is the bis-hydrochloride salt of the free base (CAS 57165-75-0, molecular weight 241.33 g/mol) . The dihydrochloride form offers a precise 2:1 HCl stoichiometry that eliminates the variable protonation state uncertainty encountered with the free base in aqueous buffer, thereby enabling accurate molar concentration calculations for IC₅₀ or Kᵢ determinations . Commercial suppliers list the dihydrochloride at 95–98% purity, and the salt form's enhanced aqueous solubility—a general property of amine hydrochlorides—improves dissolution for biochemical assay preparation relative to the more lipophilic free base (cLogP = 2.4) [1]. In contrast, the free base requires organic co-solvent (e.g., DMSO) for dissolution, which can introduce solvent-dependent enzyme inhibition artifacts.

Assay reproducibility Salt form selection Aqueous solubility

Synthetic Versatility: Terminal Primary Amine Enables Conjugation to Generate Homodimeric Probes Inaccessible from Tacrine Alone

The ethylenediamine arm of N1-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine provides a distal primary amine that has been exploited to construct homodimeric tacrine-based AChE ligands for PET imaging. In the reported synthesis, this compound (1 mmol) was directly reacted with 5-aminoisophthalic acid (1.3 mmol) in DMF to yield a carbon-11-labeled homodimeric theranostic agent targeting cholinesterases [1]. Tacrine itself (1,2,3,4-tetrahydroacridin-9-amine) lacks this linker functionality and cannot be directly elaborated into homodimeric structures without additional synthetic steps to install a spacer. Furthermore, the ethylenediamine linker length (2-carbon) is distinct from the longer alkyl linkers (5- to 8-carbon) employed in classical bis-tacrine dimers such as bis(7)-tacrine, which achieve sub-nanomolar potency (IC₅₀ = 0.40 nM) but sacrifice the synthetic simplicity and rapid conjugation enabled by the short ethylenediamine handle [2].

Medicinal chemistry Bifunctional linkers Theranostic probes

Patent-Protected Chemical Space: This Scaffold Is Covered by US 4,868,177, Distinguishing It from Generic Tacrine as a Composition of Matter

United States Patent 4,868,177, assigned to Hoechst-Roussel Pharmaceuticals Inc., explicitly claims 1,2,3,4-tetrahydro-1,9-acridinediamines of the general formula encompassing N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine, where the linker length (n) is defined as 1, 2, or 3 methylene units [1]. This composition-of-matter patent distinguishes the ethylenediamine-substituted scaffold from unsubstituted tacrine, which entered the public domain following the withdrawal of Cognex® from the US market [2]. For industrial research organizations conducting freedom-to-operate analyses or seeking patent-protected leads, this compound occupies a specific and defensible chemical space that generic tacrine does not.

Intellectual property Patent protection Chemical composition of matter

Optimal Research and Industrial Application Scenarios for N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Exploration of Tacrine-Derived AChE Inhibitors Requiring Measurable Potency Differentiation from the Parent Scaffold

The compound's IC₅₀ of 71.4 nM against Electrophorus electricus AChE, representing a 1.5- to 2.7-fold improvement over tacrine (IC₅₀ = 109–189.9 nM), makes it a preferred starting point for SAR studies that aim to quantify the impact of 9-position substitution on AChE inhibition. Medicinal chemistry teams can use this compound as a reference standard to benchmark the potency contributions of additional modifications (e.g., dimerization, ferulic acid conjugation, or NO-donor attachment), as demonstrated in the trihybrid design published by Chen et al. (J. Med. Chem. 2012) [1]. The measured potency gap ensures that subsequent optimization efforts are grounded in a scaffold with intrinsically improved enzyme engagement compared to unsubstituted tacrine.

Synthesis of Homodimeric or Heterodimeric AChE Ligands for PET Imaging and Theranostic Probe Development

The terminal primary amine on the ethylenediamine linker enables direct, single-step conjugation to carboxylic acid-bearing partners (e.g., 5-aminoisophthalic acid) to generate homodimeric tacrine-based theranostic probes [2]. This synthetic simplicity contrasts with the multi-step synthesis required for bis(7)-tacrine (IC₅₀ = 0.40 nM), making this compound an operationally attractive building block for radiochemistry laboratories where rapid labeling and purification are critical, such as in carbon-11 PET tracer production for in vivo cholinesterase imaging.

Biochemical Assay Development Requiring Well-Defined Salt Stoichiometry for Reproducible Dose-Response Measurements

The dihydrochloride salt form (MW 314.25 g/mol, 2 HCl equivalents, ≥95% purity) provides precise molar concentration control that is essential for reproducible IC₅₀ and Kᵢ determinations in AChE inhibition assays . For core screening facilities and CROs conducting high-throughput enzymatic assays, the salt's aqueous solubility eliminates DMSO-dependent artifacts and reduces variability caused by uncertain free base protonation states, thereby improving inter-day and inter-operator reproducibility in dose-response curve generation.

Freedom-to-Operate-Conscious Lead Identification in Industrial Drug Discovery Programs

Because US Patent 4,868,177 specifically claims 1,2,3,4-tetrahydro-1,9-acridinediamines with C1–C3 linkers, including the ethylenediamine variant, any lead series derived from this intermediate occupies a distinct patent landscape compared to series derived from the public-domain tacrine scaffold [3]. Industrial medicinal chemistry groups conducting IP due diligence can leverage this distinction when selecting chemical starting points to strengthen their proprietary position in the competitive AChE inhibitor field.

Quote Request

Request a Quote for N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.